2-(pyrrolidin-3-yl)-2H-indazole molecular weight
2-(pyrrolidin-3-yl)-2H-indazole molecular weight
Topic: 2-(pyrrolidin-3-yl)-2H-indazole: Physicochemical Profile, Synthesis, and Medicinal Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The molecule 2-(pyrrolidin-3-yl)-2H-indazole (CAS: 1443979-68-7) represents a high-value scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike the thermodynamically stable 1H-indazole tautomer, the 2H-indazole isomer offers a unique vector for substituent projection, allowing the pyrrolidine ring to occupy distinct regions within a protein binding pocket.
This guide provides a definitive technical analysis of the molecule, focusing on its molecular weight specifications, rigorous synthetic protocols for ensuring N2-regioselectivity, and structural validation methods.
Physicochemical Specifications
The following data establishes the baseline identity of the scaffold. For precise stoichiometry in synthesis, the exact mass and monoisotopic mass are critical.
| Parameter | Specification | Technical Note |
| IUPAC Name | 2-(pyrrolidin-3-yl)-2H-indazole | Core scaffold; typically handled as a salt or N-protected intermediate. |
| CAS Number | 1443979-68-7 | Specific to the 2H-isomer.[1][2] |
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | Average mass for stoichiometric calculations. |
| Exact Mass | 187.1109 g/mol | Monoisotopic mass for HRMS validation. |
| ClogP | ~1.2 - 1.5 | Moderate lipophilicity; highly dependent on pyrrolidine N-substitution. |
| pKa (Calculated) | ~9.5 (Pyrrolidine N) | The indazole nitrogens are weakly basic (pKa < 2). |
| PSA (Polar Surface Area) | ~40 Ų | Favorable for CNS penetration and oral bioavailability. |
Synthetic Methodology: Ensuring N2-Regioselectivity
A common pitfall in indazole chemistry is the alkylation of 1H-indazole, which typically yields a mixture favoring the thermodynamically stable N1-isomer (approx. 9:1 ratio). To synthesize 2-(pyrrolidin-3-yl)-2H-indazole with high fidelity, a de novo cyclization strategy is superior to direct alkylation.
Recommended Protocol: Reductive Cyclization (Cadogan-Sundberg Variation)
This protocol utilizes a 2-nitrobenzaldehyde precursor condensed with a primary amine (3-aminopyrrolidine), followed by reductive cyclization. This method is self-validating because the geometric constraints of the intermediate imine enforce N2-cyclization, making N1-isomer formation mechanistically impossible.
Reagents:
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Precursor A: 2-Nitrobenzaldehyde
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Precursor B: tert-Butyl 3-aminopyrrolidine-1-carboxylate (N-Boc protected to prevent polymerization)
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Reductant: Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃)
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Solvent: o-Dichlorobenzene or Toluene (high boiling point required)
Step-by-Step Workflow:
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Imine Formation (Condensation):
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Mix 2-Nitrobenzaldehyde (1.0 eq) and N-Boc-3-aminopyrrolidine (1.05 eq) in ethanol.
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Stir at room temperature for 4 hours. Evaporate solvent to isolate the Schiff base (imine) intermediate.
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Checkpoint: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5 ppm).
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Deoxygenative Cyclization:
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Dissolve the crude imine in o-dichlorobenzene.
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Add Triethyl phosphite (4.0 eq).
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Heat to reflux (160°C) for 12 hours. The phosphorus reagent deoxygenates the nitro group to a nitrene (or nitrene-like) intermediate, which inserts into the imine nitrogen.
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Purification: Flash chromatography (Hexane/EtOAc) to isolate tert-butyl 3-(2H-indazol-2-yl)pyrrolidine-1-carboxylate.
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Deprotection:
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Treat the intermediate with TFA/DCM (1:4 ratio) at 0°C to remove the Boc group.
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Neutralize with NaHCO₃ to obtain the free base 2-(pyrrolidin-3-yl)-2H-indazole .
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Visualized Synthesis Pathway
Structural Validation & Characterization
Distinguishing between the N1 and N2 isomers is critical. The 2H-indazole isomer (N2-substituted) exhibits distinct spectroscopic signatures compared to the 1H-isomer.
NMR Diagnostics
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Proton (1H) NMR:
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H3 Proton: In 2H-indazoles, the proton at position 3 (the singlet on the pyrazole ring) typically shifts downfield (8.0 – 8.6 ppm ) compared to 1H-indazoles (7.8 – 8.1 ppm ).
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Symmetry: The benzenoid protons in 2H-indazoles often display a more symmetric ABCD system compared to the 1H-isomer.
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Carbon (13C) NMR:
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C3 Shift: The C3 carbon in 2H-indazoles resonates around 120-125 ppm , whereas in 1H-indazoles it is typically 133-135 ppm .
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Mass Spectrometry
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Fragmentation: While the parent ion [M+H]+ is 188.12 for both isomers, MS/MS fragmentation patterns can differ. N2-isomers often show a characteristic loss of HCN or the pyrrolidine fragment more readily due to the lower bond dissociation energy of the N-N bond in the quinoid-like 2H-structure.
Medicinal Chemistry Applications
The 2-(pyrrolidin-3-yl)-2H-indazole scaffold is a bioisostere of the phenyl-linked indazole found in the PARP inhibitor Niraparib .
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Vector Geometry: The N2-attachment creates a "kinked" geometry. Unlike N1-substitution, which extends the molecule linearly, N2-substitution projects the pyrrolidine ring at an angle that facilitates interactions with solvent-exposed regions of kinase domains (e.g., the hinge region).
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Solubility: The pyrrolidine nitrogen (secondary amine) provides a solubilizing handle (pKa ~9.5), which is crucial for balancing the lipophilicity of the aromatic indazole core.
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Scaffold Hopping: This structure is frequently used in Fragment-Based Drug Discovery (FBDD) to probe sub-pockets where a rigid, bicyclic aromatic system is required to stack between hydrophobic residues (e.g., Phenylalanine or Tyrosine gates).
Decision Logic for Scaffold Selection
References
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Biosynth . (2024). 2-(Pyrrolidin-3-yl)-2H-indazole Product Specifications. Retrieved from .
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Clemens, J., et al. (2022). "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles". Synthesis, 54, 3215-3226. .
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Gaul, M. D., et al. (2015). "Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase-1/2 Inhibitor". Journal of Medicinal Chemistry. .
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Organic Chemistry Portal . (2024). Synthesis of 2H-Indazoles. Retrieved from .
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PubChem . (2024). Compound Summary: 2-(pyrrolidin-3-yl)-2H-indazole.[1][2] Retrieved from .[3]
Sources
- 1. 54486-12-3,2,6-dimethylpiperidine-1-carbonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. biosynth.com [biosynth.com]
- 3. Pyrrolo[2,3-f]indazole | C9H5N3 | CID 146486233 - PubChem [pubchem.ncbi.nlm.nih.gov]

